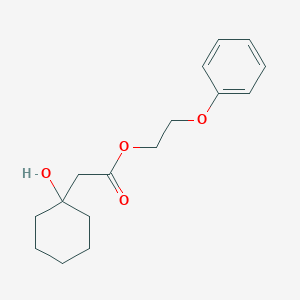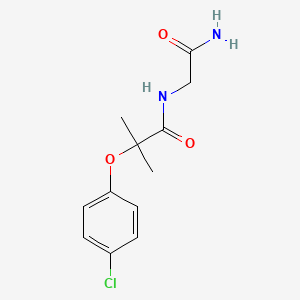![molecular formula C10H20NO4P B14616651 Diethyl [tert-butoxy(cyano)methyl]phosphonate CAS No. 59463-49-9](/img/structure/B14616651.png)
Diethyl [tert-butoxy(cyano)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [tert-butoxy(cyano)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butoxy(cyano)methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [tert-butoxy(cyano)methyl]phosphonate typically involves the reaction of diethyl phosphite with tert-butyl bromoacetate and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
Reaction of Diethyl Phosphite with tert-Butyl Bromoacetate: This step involves the nucleophilic substitution of the bromine atom by the phosphite group.
Addition of Sodium Cyanide: Sodium cyanide is then added to introduce the cyano group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [tert-butoxy(cyano)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phosphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl [tert-butoxy(cyano)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [tert-butoxy(cyano)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The cyano group can also participate in nucleophilic addition reactions, further enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [cyano(methyl)]phosphonate: Lacks the tert-butoxy group, making it less bulky and potentially less sterically hindered.
Diethyl [tert-butoxy(methyl)]phosphonate: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.
Diethyl [tert-butoxy(ethyl)]phosphonate: Contains an ethyl group instead of a cyano group, altering its chemical properties and reactivity.
Uniqueness
Diethyl [tert-butoxy(cyano)methyl]phosphonate is unique due to the presence of both the tert-butoxy and cyano groups. This combination provides a balance of steric bulk and reactivity, making it a versatile compound for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
59463-49-9 |
|---|---|
Molekularformel |
C10H20NO4P |
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H20NO4P/c1-6-13-16(12,14-7-2)9(8-11)15-10(3,4)5/h9H,6-7H2,1-5H3 |
InChI-Schlüssel |
XKFOVAFSZZPVTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C#N)OC(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
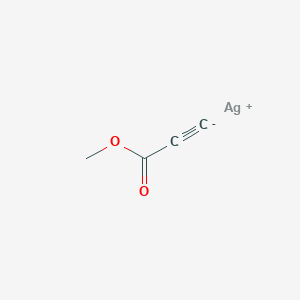

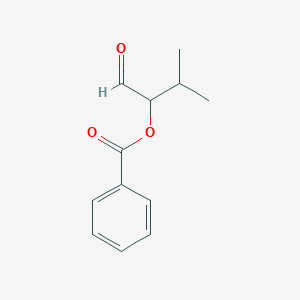
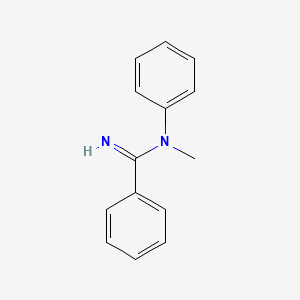
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
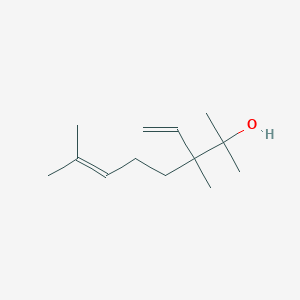
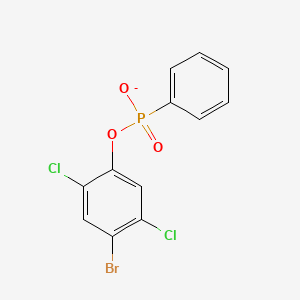
![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)


